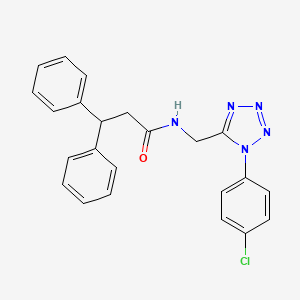

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTP belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

Asymmetric Synthesis Intermediate

The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide provide a novel chiral cyanamide that could serve as an advanced intermediate in asymmetric synthesis . Asymmetric synthesis is crucial for creating enantiomerically pure compounds, which find applications in pharmaceuticals, agrochemicals, and fine chemicals.

Building Block for Nitrogen-Rich Molecules

Cyanamides are attractive building blocks for constructing nitrogen-rich molecules such as amidines, guanidines, and ureas . Researchers can utilize N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide to access these diverse functional groups, which have applications in drug discovery and materials science.

Biologically Active Molecules

The cyanamide moiety appears in several biologically active compounds. For instance:

- Insecticides : Thiacloprid and sulfoxaflor, both containing the cyanamide motif, are used as insecticides .

Organic Synthesis and Medicinal Chemistry

Researchers can explore the reactivity of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in organic synthesis. Its electrophilic cyanation method, using cyanogen bromide (BrCN), is a prevalent and effective route . Medicinal chemists may investigate its potential as a scaffold for designing new drug candidates.

Anti-Allergic Activities

While not directly studied for anti-allergic properties, related compounds with similar structural features have been explored for their in vivo anti-allergic activities . Further investigations could reveal potential therapeutic benefits.

Mécanisme D'action

Target of Action

The compound, also known as N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide, is a synthetic fungicide . It primarily targets a wide range of plant pathogens . The primary targets are the mitochondria of fungi .

Mode of Action

The compound interacts with its targets by inhibiting mitochondrial respiration . This inhibition is achieved by blocking electron transfer within the respiratory chain . This action results in the disruption of important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiration pathway . By blocking electron transfer within this pathway, the compound disrupts the production of energy-rich ATP . This disruption severely affects a range of essential processes in the fungal cell, leading to the cessation of fungal growth .

Pharmacokinetics

Related compounds have been shown to be well absorbed, metabolized, and excreted

Result of Action

The molecular and cellular effects of the compound’s action result in the cessation of fungal growth . This is achieved through the disruption of important cellular biochemical processes, primarily the production of ATP . This disruption affects a range of essential processes in the fungal cell .

Propriétés

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWNZLILDPTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799758.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2799763.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide](/img/structure/B2799766.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2799767.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2799769.png)

![N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2799773.png)

![Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2799774.png)